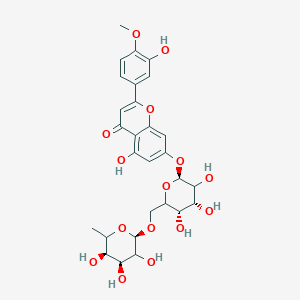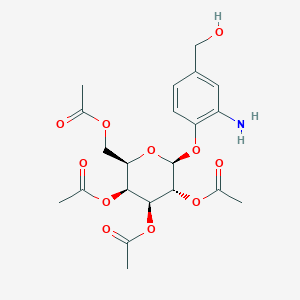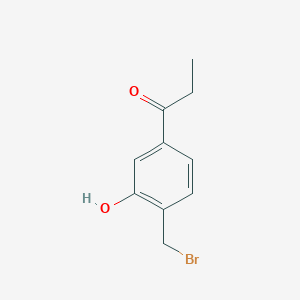
1-(4-(Bromomethyl)-3-hydroxyphenyl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-(Bromomethyl)-3-hydroxyphenyl)propan-1-one is an organic compound with the molecular formula C10H11BrO2. This compound is characterized by the presence of a bromomethyl group and a hydroxyphenyl group attached to a propanone backbone. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
The synthesis of 1-(4-(Bromomethyl)-3-hydroxyphenyl)propan-1-one typically involves the bromination of 3-hydroxypropiophenone. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position. Industrial production methods may involve the use of bromine or other brominating agents in the presence of a suitable solvent and catalyst to achieve high yields and purity.
Chemical Reactions Analysis
1-(4-(Bromomethyl)-3-hydroxyphenyl)propan-1-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a corresponding ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The bromomethyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(4-(Bromomethyl)-3-hydroxyphenyl)propan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It may be used in studies involving enzyme inhibition or as a probe for studying biochemical pathways.
Industry: It can be used in the production of specialty chemicals or as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(4-(Bromomethyl)-3-hydroxyphenyl)propan-1-one involves its interaction with specific molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This can lead to the inhibition of enzyme activity or the modification of protein function. The hydroxy group may also participate in hydrogen bonding or other interactions that influence the compound’s biological activity.
Comparison with Similar Compounds
1-(4-(Bromomethyl)-3-hydroxyphenyl)propan-1-one can be compared with other similar compounds, such as:
1-(4-Bromophenyl)propan-1-one: Lacks the hydroxy group, which may result in different reactivity and applications.
1-(4-(Chloromethyl)-3-hydroxyphenyl)propan-1-one: Similar structure but with a chloromethyl group instead of a bromomethyl group, leading to different chemical properties.
1-(4-(Bromomethyl)phenyl)ethanone: Similar structure but with an ethanone backbone instead of a propanone backbone, affecting its reactivity and applications.
Properties
Molecular Formula |
C10H11BrO2 |
|---|---|
Molecular Weight |
243.10 g/mol |
IUPAC Name |
1-[4-(bromomethyl)-3-hydroxyphenyl]propan-1-one |
InChI |
InChI=1S/C10H11BrO2/c1-2-9(12)7-3-4-8(6-11)10(13)5-7/h3-5,13H,2,6H2,1H3 |
InChI Key |
JSHBTUOTDZMMEB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=CC(=C(C=C1)CBr)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl (1R)-1-methyl-7-oxo-3-azabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B14057668.png)
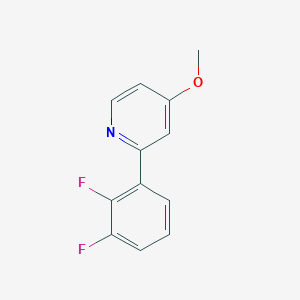
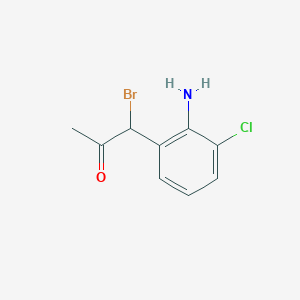
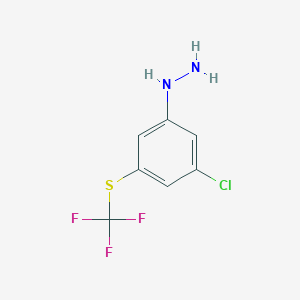
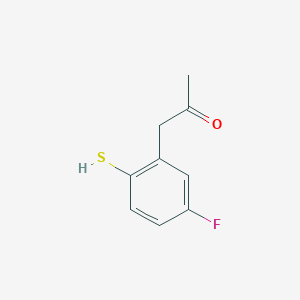
![7-Methyl-4,5-dihydronaphtho[2,1-d]isoxazole-3-carboxylic acid](/img/structure/B14057715.png)
![[(4R)-3-benzoyloxy-4-fluoro-4-methyl-5-oxooxolan-2-yl]methyl benzoate](/img/structure/B14057720.png)

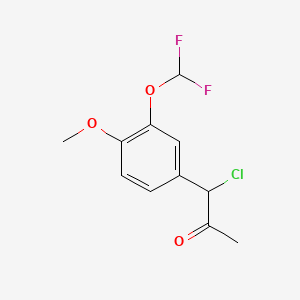
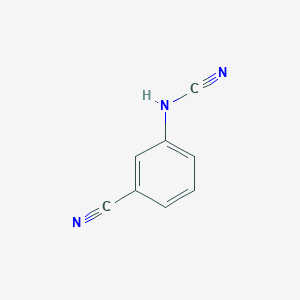
![Methyl 1-(3-bromophenyl)-5,6-dihydro-8H-imidazo[5,1-C][1,4]oxazine-3-carboxylate](/img/structure/B14057732.png)

